3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-8(7-12)16-5-4-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDIYUUNSUWZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171634 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895126-65-5 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895126-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-carboxyethoxy)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid, with the CAS number 895126-65-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)propanoic acid
- Purity : Typically around 97% .
The biological activity of 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid is primarily attributed to its structural features, including the azetidine ring and the tert-butoxycarbonyl (BOC) group. These components are known to influence various biological pathways, particularly in relation to enzyme inhibition and receptor interactions.
Antibacterial Activity
Research into related compounds has demonstrated antibacterial activity against various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . While direct studies on 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid are scarce, its structural similarities to known antibacterial agents warrant further investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be hypothesized based on the presence of carboxylic acid groups, which are often implicated in modulating inflammatory responses. Compounds that inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 have been documented in the literature, suggesting that similar mechanisms could be explored for this compound .
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:
Preparation Methods
General Synthetic Strategy
The preparation of 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid typically involves:
- Synthesis of the Boc-protected azetidinone intermediate.
- Functionalization of the azetidine ring to introduce the oxypropanoic acid side chain.
- Protection and deprotection steps to maintain functional group integrity.
- Use of catalysts and bases to facilitate cyclization and substitution reactions.
Stepwise Preparation Based on Patent CN111362852A
A comprehensive industrially viable method is disclosed in patent CN111362852A, which outlines a multi-step process emphasizing yield, scalability, and environmental considerations.
| Step | Reaction Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Cyclization to form 1-tert-butyloxycarbonyl-3-azetidinone (Intermediate III) | Cyclization of a precursor compound (II) with ammonium salt in the presence of halide catalysts (NaBr, KBr, NaI, KI) | Catalyst: Sodium or potassium halides; Temperature: 50-100°C; Solvent: DMF or similar polar aprotic solvent | High yield, suitable for scale-up |
| 2. Reduction of intermediate III to compound IV | Palladium on carbon (Pd/C) catalyzed hydrogenation | Pd/C catalyst, H2 atmosphere, room temperature | Efficient reduction step |
| 3. Boc protection of compound IV to form compound V | Reaction with Boc anhydride in the presence of organic or inorganic base | Bases: Triethylamine, pyridine, K2CO3, NaOH, etc. | Ensures nitrogen protection |
| 4. Acid treatment to form compound VI | Treatment with organic (e.g., tartaric, oxalic acid) or inorganic acids (HCl, H2SO4) | Acid selection depends on desired salt form | Facilitates purification and stability |
| 5. Final reaction to obtain 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid | Reaction of intermediate VI with Boc anhydride and base | Same bases as step 3; Boc anhydride | Final product formation |
This sequence is summarized in the following reaction scheme:
$$
\text{Compound II} \xrightarrow[\text{halide catalyst}]{\text{cyclization}} \text{Compound III} \xrightarrow[\text{Pd/C}]{\text{reduction}} \text{Compound IV} \xrightarrow[\text{Boc anhydride + base}]{\text{protection}} \text{Compound V} \xrightarrow[\text{acid}]{\text{treatment}} \text{Compound VI} \xrightarrow[\text{Boc anhydride + base}]{\text{final step}} \text{Target Compound}
$$
Detailed Reaction Conditions and Reagents
| Parameter | Options | Preferred Conditions |
|---|---|---|
| Catalyst for cyclization | Sodium bromide, potassium bromide, sodium iodide, potassium iodide | Sodium iodide preferred for higher activity |
| Bases for Boc protection | Triethylamine, trimethylamine, diisopropylethylamine, pyridine, imidazole; inorganic bases like K2CO3, NaOH | Triethylamine or K2CO3 for balance of reactivity and cost |
| Acids for salt formation | Organic acids: tartaric, oxalic, malic, citric, benzoic, salicylic, caffeic; Inorganic acids: HCl, H2SO4, H3PO4 | Citric acid or HCl for purity and stability |
| Solvents | DMF, dichloromethane, dioxane (less preferred due to environmental concerns) | DMF preferred for cyclization; DCM for extraction and purification |
Advantages and Industrial Applicability
- High Yield: The method achieves relatively high yields compared to traditional oxidation methods.
- Environmental Considerations: Avoids use of environmentally unfriendly solvents like dioxane and DMSO.
- Scalability: The process is optimized for industrial scale-up with robust catalysts and mild conditions.
- Purity: Use of acid-base treatments allows for efficient purification and salt formation.
Comparative Notes on Traditional vs. Modern Methods
| Aspect | Traditional Method | Modern Method (CN111362852A) |
|---|---|---|
| Key Intermediate | 1-tert-butyloxycarbonyl-3-azetidinone | Same intermediate via cyclization |
| Oxidation Step | Oxidation of hydroxyl to ketone using DMSO and oxalyl chloride | Avoided; replaced by cyclization and reduction steps |
| Solvents | Dioxane, DMSO (environmentally unfriendly) | DMF and greener solvents |
| Catalyst | None or heavy metal oxidants | Halide salts and Pd/C catalyst |
| Yield | Moderate, impurity-prone | Higher yield, cleaner reaction |
| Industrial Feasibility | Limited | High, with strong applicability |
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Ammonium salt, NaI/KI | 50-100°C, DMF | Formation of Boc-azetidinone |
| 2 | Reduction | Pd/C, H2 | Room temperature | Reduced azetidine derivative |
| 3 | Boc Protection | Boc anhydride, TEA/K2CO3 | Room temperature | Protected amine intermediate |
| 4 | Acid Treatment | Organic/inorganic acid | Ambient | Salt form for purification |
| 5 | Final Boc protection | Boc anhydride, base | Room temperature | Target compound |
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid?
Answer:
The synthesis typically involves:
- Step 1: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring to prevent unwanted side reactions during subsequent steps .
- Step 2: Coupling the Boc-protected azetidine-3-ol with a propanoic acid derivative via nucleophilic substitution or esterification. Reaction conditions include refluxing in anhydrous solvents (e.g., DCM or THF) under an inert atmosphere (N₂/Ar) .
- Step 3: Deprotection (if required) and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .
Critical Parameters: Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of the azetidine-oxypropanoic acid linkage and Boc group integrity. Key signals include δ ~1.4 ppm (Boc tert-butyl) and δ ~4.2 ppm (azetidine-O-CH₂) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₂₀NO₆: theoretical 298.14 g/mol) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., 2³ full factorial) to evaluate interactions between variables: temperature (20–80°C), solvent (polar aprotic vs. non-polar), and catalyst (e.g., DMAP or DCC) .
- Computational Modeling: Density Functional Theory (DFT) to predict transition-state energies and identify rate-limiting steps. For example, steric hindrance from the Boc group may necessitate longer reaction times .
- In Situ Monitoring: ReactIR or HPLC tracking to terminate reactions at optimal conversion points, minimizing side products like hydrolyzed Boc intermediates .
Advanced: What are the stability profiles and incompatible conditions for this compound?
Answer:
- Stability: Stable under inert storage (dry, -20°C) but degrades in humid or acidic conditions (pH <4), leading to Boc cleavage .
- Incompatible Materials: Avoid strong acids (e.g., TFA), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄), which induce decomposition or polymerization .
- Decomposition Products: Thermal gravimetric analysis (TGA) shows CO₂ release above 150°C, confirmed by FT-IR peaks at ~1750 cm⁻¹ (C=O) .
Advanced: How can computational tools aid in designing derivatives or analogs?
Answer:
- Reaction Path Prediction: Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, substituent effects on azetidine ring strain can be modeled .
- Molecular Docking: Screen analogs for bioactivity by docking into enzyme active sites (e.g., proteases or kinases). The propanoic acid moiety may chelate metal ions in catalytic pockets .
- SAR Studies: Compare with structurally similar compounds (e.g., tert-butyl-protected amino acids) to identify critical functional groups for activity .
Advanced: How to resolve contradictory data in spectroscopic characterization?
Answer:
- Cross-Validation: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography (if crystalline) to resolve ambiguous proton assignments, especially for overlapping azetidine and propanoic acid signals .
- Isotopic Labeling: Synthesize ¹³C-labeled Boc groups to track retention or cleavage during reactions .
- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to batch data, identifying outliers caused by moisture or oxygen exposure during synthesis .
Advanced: What methodologies are used to study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (kₐ, k𝒹) with proteins like β-lactamases or peptide receptors .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during ligand-enzyme interactions, with focus on the carboxylic acid group’s role in hydrogen bonding .
- Fluorescence Quenching Assays: Monitor conformational changes in target enzymes (e.g., tryptophan residue shifts) upon compound binding .
Table 1: Structurally Similar Compounds and Key Differences
| Compound Name | Key Features | Reference |
|---|---|---|
| 3-(Benzyloxy)propanoic acid | Lacks azetidine ring; simpler ester linkage | |
| Boc-protected azetidine derivatives | Vary in substituents (e.g., hydroxyl vs. carboxyl groups) | |
| tert-Butyl amino acid analogs | Similar Boc protection but differ in backbone (e.g., valine vs. propanoic) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
